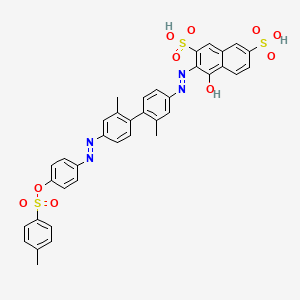

Acid Red 111 free acid

Description

Contextualization within Advanced Azo Dye Chemistry Research

Acid Red 111 free acid is classified as a double azo, or bisazo, dye, which places it within a significant subgroup of azo colorants. worlddyevariety.com The defining feature of azo dyes is the presence of one or more azo groups (-N=N-), which function as the primary chromophore responsible for the dye's color. wikipedia.orgnih.gov The extensive system of conjugated double bonds, including the two azo linkages and multiple aromatic rings in Acid Red 111, allows for strong absorption of light in the visible spectrum, resulting in its characteristic vibrant red hue. worlddyevariety.com

The molecular structure of this compound also includes multiple sulfonic acid (-SO₃H) groups. uni.lu These are auxochromes that not only modify the color but also impart crucial properties. As anionic groups, they significantly enhance the dye's solubility in water and are fundamental to its classification as an acid dye. wikipedia.orgchina-dyestuff.com In the dyeing process, these negatively charged groups form ionic bonds with protonated amino groups in protein fibers like wool and synthetic polyamides like nylon, leading to strong dye-fiber adhesion. wikipedia.org

The synthesis of Acid Red 111 is a multi-step process reflective of advanced organic chemistry techniques. It involves the double nitriding of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine, which is then coupled with two different compounds: 4-Hydroxynaphthalene-2,7-disulfonic acid and phenol (B47542). The final step involves the esterification of the phenol hydroxyl group with 4-Methylbenzene-1-sulfonyl chloride. worlddyevariety.com This complex synthesis allows for precise control over the final molecule's structure and, consequently, its dyeing properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid | uni.lu |

| Molecular Formula | C37H30N4O10S3 | uni.lunih.gov |

| Molecular Weight | 786.9 g/mol | uni.lu |

| CAS Number | 29128-77-6 | nih.gov |

| Colour Index (C.I.) | 23266 | worlddyevariety.comnih.gov |

| Classification | Double Azo Dye | worlddyevariety.com |

Historical Perspectives on Acid Dye Research Evolution

The study of Acid Red 111 is rooted in the broader history of synthetic dye chemistry, which began in the mid-19th century. The "pre-aniline" era, reliant on natural colorants, gave way to the age of synthetic dyes with William Henry Perkin's discovery of Mauveine in 1856. researchpublish.com This was shortly followed by the synthesis of the first azo dyes by Peter Gries in 1858, a discovery that would revolutionize the industry, as azo dyes now account for the majority of commercial dyes. researchpublish.comekb.eg

The specific class of acid dyes emerged in 1868 with the appearance of a triarylmethane-based dye. china-dyestuff.com These early acid dyes were so named because they were applied from an acidic dyebath. wur.nl A significant milestone was the synthesis of the first acid dye specifically for wool, Acid Red A, in 1877. china-dyestuff.com Throughout the late 19th and early 20th centuries, research focused on creating dyes with improved properties, particularly better fastness. The invention of new dye structures after 1890, including more complex mono- and bisazo compounds, led to a more complete and versatile chromatogram. china-dyestuff.com Acid Red 111 represents a product of this continued evolution, featuring a complex bisazo structure designed for high performance on specific substrates like wool and polyamide fibers. worlddyevariety.comhztya.com

Significance and Contemporary Research Gaps Pertaining to this compound

The primary significance of Acid Red 111 lies in its industrial application for dyeing protein and polyamide fibers, where it produces a vibrant, yellow-toned red color. worlddyevariety.comhztya.com Its molecular structure provides good affinity and is particularly suitable for dyeing materials like wool knitwear and hair. hztya.com

However, a major focus of contemporary academic research has shifted to the environmental implications of azo dyes like Acid Red 111. Due to their chemical stability, these dyes are often resistant to biodegradation and can persist in the environment if released in textile effluents. nih.govekb.eg A significant research area is the reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines. nih.govwur.nl This has prompted extensive investigation into effective remediation technologies.

Current research is heavily focused on the degradation of azo dyes using Advanced Oxidation Processes (AOPs). ekb.eg Studies on similar acid red dyes have explored various AOPs, including:

Heterogeneous Fenton-like reactions: Using catalysts like iron oxide nanoparticles to generate highly reactive hydroxyl radicals that can break down the dye molecule. nih.govscielo.br

Photocatalysis: Employing semiconductor materials that, when irradiated with UV or visible light, initiate oxidative degradation of the dye. mdpi.com

Sonophotocatalysis: Combining ultrasound with photocatalysis to enhance degradation efficiency. mdpi.com

A critical research gap remains in this field. While many studies report high percentages of dye decolorization, achieving complete mineralization—the breakdown of the complex organic molecule into simple, non-toxic substances like CO₂, H₂O, and inorganic salts—is still a significant challenge. mdpi.com Research is ongoing to develop more efficient, cost-effective, and environmentally benign catalysts and processes that can be scaled up for industrial wastewater treatment. ekb.egscielo.br Furthermore, understanding the precise degradation pathways and identifying all intermediate products is crucial to ensure the final effluent is truly non-toxic, representing another key frontier in the study of Acid Red 111 and related azo dyes. mdpi.com

Structure

2D Structure

Properties

CAS No. |

29128-77-6 |

|---|---|

Molecular Formula |

C37H30N4O10S3 |

Molecular Weight |

786.9 g/mol |

IUPAC Name |

4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C37H30N4O10S3/c1-22-4-12-30(13-5-22)54(49,50)51-29-10-6-26(7-11-29)38-39-27-8-15-32(23(2)18-27)33-16-9-28(19-24(33)3)40-41-36-35(53(46,47)48)21-25-20-31(52(43,44)45)14-17-34(25)37(36)42/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48) |

InChI Key |

YSHSHWHUIBZXKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)O)S(=O)(=O)O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to Acid Red 111 Free Acid

The traditional synthesis of this compound is a sequential process involving the formation of a bis-diazonium salt from an aromatic diamine, which then undergoes coupling reactions with two different aromatic compounds. The key starting material for the diazo component is 3,3'-dimethylbiphenyl-4,4'-diamine (also known as o-tolidine).

The synthesis of the crucial precursor, 3,3'-dimethylbiphenyl-4,4'-diamine, typically begins with 3,3'-dimethylbiphenyl (B1664587). This biphenyl (B1667301) derivative undergoes nitration to introduce nitro groups onto the aromatic rings. This is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺), usually generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich biphenyl system.

The methyl groups on the biphenyl rings are ortho-, para-directing activators. Therefore, the nitration of 3,3'-dimethylbiphenyl is expected to place the nitro groups at the positions para to the methyl groups, which are the 4 and 4' positions. This yields 3,3'-dimethyl-4,4'-dinitrobiphenyl.

Reaction Scheme: Nitration of 3,3'-Dimethylbiphenyl

| Reactant | Reagents | Product |

|---|

Following nitration, the resulting 3,3'-dimethyl-4,4'-dinitrobiphenyl is reduced to form the corresponding diamine. This reduction can be achieved through various methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or by using reducing agents like tin or iron in the presence of an acid. acs.org This step converts the nitro groups (-NO₂) into primary amino groups (-NH₂), yielding 3,3'-dimethylbiphenyl-4,4'-diamine, the immediate precursor for the diazotization step.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. In the synthesis of Acid Red 111, 3,3'-dimethylbiphenyl-4,4'-diamine undergoes a bis-diazotization reaction, as it contains two primary amino groups. This reaction is typically carried out in a cold, acidic solution (usually with hydrochloric acid) by the addition of sodium nitrite (B80452) (NaNO₂). ekb.egnih.gov The nitrous acid (HNO₂) generated in situ reacts with both amino groups to form a bis-diazonium salt.

The reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose. The resulting bis-diazonium salt is a highly reactive intermediate that serves as the electrophile in the subsequent coupling reactions.

The bis-diazonium salt formed in the previous step undergoes two sequential azo coupling reactions with two different coupling components. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion attacks an activated aromatic ring. mdpi.com

The first coupling reaction occurs with 4-hydroxynaphthalene-2,7-disulfonic acid. The naphthalene (B1677914) ring system is activated by the hydroxyl group, and the coupling occurs at the position ortho to the hydroxyl group. The second coupling reaction involves phenol (B47542). The hydroxyl group of phenol is a strong activating group, and the coupling reaction typically occurs at the para position. mdpi.com The pH of the reaction medium is crucial for controlling the coupling reactions.

The final step in the traditional synthesis involves the esterification of the phenolic hydroxyl group with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride). This adds a tosyl group to the molecule, completing the structure of Acid Red 111.

Summary of Coupling Reactions

| Bis-diazonium Salt Reacts With | Product of First Coupling | Second Coupling Component | Final Product (before esterification) |

|---|

The aqueous solubility of Acid Red 111 is primarily due to the presence of sulfonate (-SO₃H) groups. In the established synthesis, these groups are introduced into the final molecule through the use of a sulfonated coupling component, namely 4-hydroxynaphthalene-2,7-disulfonic acid. This pre-sulfonated starting material ensures that the final dye has the desired solubility in water, which is essential for its application in dyeing processes. The sulfonate groups are ionized in aqueous solutions, making the dye molecule polar and thus soluble in water.

Investigations into Novel Synthesis Pathways and Sustainable Approaches

Research in the field of azo dye synthesis is increasingly focused on developing more environmentally friendly and sustainable methods. jchemrev.comchalcogen.ro Traditional methods often involve harsh reaction conditions and the use of hazardous chemicals. Novel approaches aim to reduce waste, use less toxic reagents, and improve energy efficiency.

For azo dye synthesis, some of the sustainable approaches being explored include:

Use of Solid Acid Catalysts: Replacing liquid acids with reusable solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can simplify the purification process and reduce acidic waste. rsc.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example, by grinding the reactants together at room temperature, can significantly reduce the use of volatile organic compounds. rsc.org

Continuous Flow Synthesis: Moving from batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and increase efficiency.

Biocatalysis: The use of enzymes for certain steps in the synthesis could lead to milder reaction conditions and higher selectivity.

While specific studies on novel synthesis pathways for Acid Red 111 are not widely reported, these general trends in sustainable chemistry are applicable to its production.

Derivatization Strategies for Modified Functional Properties

The functional properties of Acid Red 111, such as its color, solubility, and affinity for different fibers, can be modified through derivatization. This involves chemically altering the structure of the dye molecule.

Strategies for modifying the properties of azo dyes include:

Altering Substituents: The introduction of different functional groups on the aromatic rings can significantly impact the color of the dye. For example, adding electron-donating or electron-withdrawing groups can shift the absorption maximum of the dye, leading to a change in color. ekb.eg

Complexation with Metal Ions: Azo dyes with appropriate functional groups can act as ligands and form complexes with metal ions. This can improve the lightfastness and wash fastness of the dye.

Polymer Conjugation: Attaching the dye molecule to a polymer backbone can create new materials with combined properties of the dye and the polymer. jchemrev.com

Mechanistic Studies of Synthetic Reaction Steps and Optimization

Double Diazotization of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine

The initial and critical step in the synthesis is the conversion of the diamine, 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine, into its corresponding bis-diazonium salt. This transformation is achieved through a diazotization reaction, which involves treating the aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. organic-chemistry.orgnih.gov The reaction is highly exothermic and the resulting diazonium salts are generally unstable at higher temperatures, necessitating strict temperature control, usually between 0-5°C, to prevent decomposition. nih.govekb.eg

The mechanism of diazotization proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine group then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Subsequent protonation and dehydration lead to the formation of the diazonium ion. nih.gov For a diamine like 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine, this process occurs at both amino groups. The rate of diazotization is influenced by the basicity of the amine; however, for symmetrical diamines of the benzidine (B372746) type, the diazotization of both groups often occurs at a similar rate, leading directly to the bis-diazo compound. dtic.mil

Optimization of Diazotization:

Temperature: Maintaining a low temperature (0-5°C) is crucial to ensure the stability of the bis-diazonium salt and prevent its premature decomposition to phenols. nih.gov

Acid Concentration: A sufficient excess of mineral acid is necessary to generate nitrous acid and maintain a low pH, which stabilizes the diazonium salt. dtic.mil

Rate of Nitrite Addition: Slow and controlled addition of the sodium nitrite solution is essential to manage the exothermic nature of the reaction and prevent localized overheating. slideshare.net

Table 1: Representative Data on the Effect of Temperature on Diazonium Salt Stability

| Temperature (°C) | Decomposition Rate Constant (k, s⁻¹) | Half-life (t½, min) |

| 0 | 1.0 x 10⁻⁵ | 1155 |

| 10 | 5.0 x 10⁻⁵ | 231 |

| 20 | 2.5 x 10⁻⁴ | 46 |

| 30 | 1.0 x 10⁻³ | 11.5 |

This table presents representative data for the thermal decomposition of a generic aryldiazonium salt to illustrate the critical effect of temperature on its stability. Actual values for the bis-diazonium salt of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine may vary.

Sequential Azo Coupling Reactions

Following the double diazotization, the resulting bis-diazonium salt undergoes two sequential azo coupling reactions. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, the coupling component. organic-chemistry.orgwikipedia.org

The first coupling reaction involves the reaction of the bis-diazonium salt with 4-Hydroxynaphthalene-2,7-disulfonic acid. The hydroxyl group of the naphthol derivative is a strong activating group, and the coupling typically occurs at the position ortho to the hydroxyl group. The reaction is generally carried out in a weakly acidic to neutral medium. wikipedia.org

The second coupling reaction utilizes phenol as the coupling component. This reaction is performed under alkaline conditions, which deprotonates the phenol to the more strongly activating phenoxide ion. libretexts.orglibretexts.org The diazonium ion then attacks the phenoxide ion, usually at the para position. quora.com

Mechanistic Considerations and Optimization of Azo Coupling:

The regioselectivity and rate of the azo coupling reactions are influenced by several factors:

pH: The pH of the reaction medium is a critical parameter. For coupling with phenols and naphthols, alkaline conditions are generally preferred to enhance the nucleophilicity of the coupling component. wikipedia.org However, excessively high pH can lead to the formation of inactive diazoates from the diazonium salt.

Temperature: As with diazotization, low temperatures are generally employed to maintain the stability of the diazonium salt throughout the coupling process.

Substituent Effects: The electronic nature of substituents on both the diazonium salt and the coupling component can significantly affect the reaction rate. Electron-donating groups on the coupling component accelerate the reaction, while electron-withdrawing groups on the diazonium salt increase its electrophilicity.

Reaction Sequence: In a sequential coupling process, controlling the stoichiometry and reaction conditions for the first coupling is crucial to prevent the formation of symmetrical byproducts where both diazonium groups react with the same coupling component.

Table 2: Influence of pH on the Rate of Azo Coupling with a Phenolic Compound

| pH | Relative Reaction Rate |

| 4 | 1 |

| 6 | 10 |

| 8 | 100 |

| 10 | 500 |

| 12 | 200 (rate decreases due to diazoate formation) |

This table provides illustrative data on the effect of pH on the rate of a typical azo coupling reaction with a phenol, demonstrating the rate enhancement under alkaline conditions.

Esterification with 4-Methylbenzene-1-sulfonyl chloride

The final step in the synthesis of this compound is the esterification of the phenolic hydroxyl group of the disazo intermediate with 4-Methylbenzene-1-sulfonyl chloride (tosyl chloride). This reaction results in the formation of a sulfonate ester. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous alkali, which acts as a catalyst and an acid scavenger. researchgate.net

The mechanism involves the nucleophilic attack of the phenoxide ion on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com

Optimization of Esterification:

The yield and purity of the final product are dependent on the optimization of the esterification step:

Base: The choice and amount of base are critical. A base is required to deprotonate the phenol and to neutralize the hydrochloric acid formed during the reaction. Pyridine is a commonly used base and can also act as a nucleophilic catalyst.

Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Temperature: The reaction is often carried out at or slightly above room temperature.

Purity of Reactants: The purity of the disazo intermediate and tosyl chloride is important to avoid the formation of colored impurities in the final product.

Table 3: Effect of Base on the Yield of Phenolic Esterification with Tosyl Chloride

| Base | Yield (%) |

| None | < 5 |

| Sodium Carbonate | 65 |

| Triethylamine | 85 |

| Pyridine | 95 |

This table presents representative data on the effect of different bases on the yield of the esterification of a phenol with tosyl chloride, highlighting the importance of an appropriate base.

Advanced Studies on Chemical Reactivity and Transformation

Hydrolytic Degradation Mechanisms under Acidic Conditions

The stability of Acid Red 111 free acid in aqueous environments is significantly influenced by pH. Under acidic conditions, the molecule can undergo hydrolytic degradation, primarily targeting the sulfonic acid groups and, to a lesser extent, the azo linkages.

Kinetics and Thermodynamics of Sulfonic Acid Group Release

The hydrolytic release of sulfonic acid groups from aromatic compounds, known as desulfonation, is a well-documented reaction that is typically acid-catalyzed. glasp.cowikipedia.org The reaction is the reverse of sulfonation and is favored by the presence of dilute acid and elevated temperatures. glasp.co For aryl sulfonic acids, this process involves the protonation of the aromatic ring, followed by the cleavage of the C-S bond, releasing sulfuric acid. onepetro.org

Thermodynamically, the desulfonation reaction is influenced by the stability of the resulting carbocation intermediate and the energy of the C-S bond. The Gibbs free energy of the reaction will determine the position of the equilibrium between the sulfonated and desulfonated forms.

Table 1: Representative Kinetic Data for the Acid-Catalyzed Hydrolysis of Aromatic Sulfonic Acids

| Aromatic Sulfonic Acid | Temperature (°C) | Acid Concentration (M) | Rate Constant (s⁻¹) | Reference |

| Benzenesulfonic Acid | 150 | 1.0 (H₂SO₄) | 1.2 x 10⁻⁵ | researchgate.net |

| p-Toluenesulfonic Acid | 150 | 1.0 (H₂SO₄) | 2.5 x 10⁻⁵ | researchgate.net |

| 2-Naphthalenesulfonic Acid | 150 | 4.0 (Aryl Sulfonic Acid) | > 90% yield in 3h | researchgate.net |

This table presents representative data for analogous compounds to illustrate the kinetics of desulfonation. The data is not specific to this compound.

Oxidative and Reductive Transformation Pathways

The azo linkages (-N=N-) in this compound are susceptible to both oxidative and reductive cleavage, leading to the breakdown of the chromophore and the formation of various transformation products.

Electrochemical Oxidation Studies and Byproduct Formation

Electrochemical oxidation is a promising method for the degradation of azo dyes. This process typically involves the generation of highly reactive hydroxyl radicals (•OH) at the anode surface, which then attack the dye molecule. The oxidation process can lead to the cleavage of the azo bonds and the aromatic rings, resulting in the formation of smaller, often less colored, organic molecules, and ultimately, mineralization to CO₂, water, and inorganic ions. researchgate.net

Studies on the electrochemical degradation of other sulfonated azo dyes have shown that the process can be complex, with the formation of a variety of aromatic byproducts resulting from the cleavage of the azo bond. upce.cznih.govresearchgate.net Further oxidation can lead to the formation of carboxylic acids and inorganic ions like sulfate (B86663) and nitrate. researchgate.net The specific byproducts formed depend on the electrode material, applied current density, and electrolyte composition. upce.cznih.gov

While a detailed study on the electrochemical oxidation of this compound is not available, based on the degradation of similar azo dyes, the expected byproducts would include substituted naphthols, phenols, and benzene (B151609) sulfonic acids, as well as their further oxidation products.

Reductive Cleavage of Azo Linkages and Metabolite Identification

The reductive cleavage of the azo bond is a common transformation pathway for azo dyes, particularly under anaerobic conditions by microorganisms. nih.gov This process breaks the -N=N- bond to form two aromatic amines. mdpi.com The identification of these resulting amines is crucial for assessing the environmental impact of the dye, as some aromatic amines are known to be toxic and carcinogenic.

For this compound, reductive cleavage would result in the formation of three primary aromatic amines. Based on its chemical structure, the expected metabolites are:

4-amino-3-methylphenol (B1666317)

4-(4-amino-3-methylphenyl)-3-methylaniline

4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid

Bacterial degradation studies on other di-azo dyes, such as Direct Red 81, have confirmed the formation of aromatic amines through both symmetric and asymmetric cleavage of the azo bonds. nih.gov Analytical techniques such as GC-MS and HPLC-MS are typically employed to identify these metabolites. ekb.egjabsonline.orgresearchgate.net

Photochemical Reactivity and Degradation Processes

This compound, like many azo dyes, can undergo degradation upon exposure to light, particularly UV radiation. This photochemical reactivity can lead to the fading of the dye and its breakdown into smaller molecules. The process can be direct, through the absorption of photons by the dye molecule itself, or indirect, mediated by a photocatalyst.

Photocatalytic degradation, often using semiconductors like titanium dioxide (TiO₂), is an effective method for the complete mineralization of azo dyes. mdpi.comjwent.netjwent.net The process involves the generation of highly reactive species, such as hydroxyl radicals, upon irradiation of the catalyst. These radicals then attack the dye molecule, leading to the cleavage of the azo bond and the degradation of the aromatic rings. mdpi.com

Studies on the photocatalytic degradation of similar dyes, such as Acid Red 18 and Acid Red 73, have shown that the degradation rate is influenced by factors like pH, catalyst dosage, and initial dye concentration. mdpi.comjwent.netnih.gov The degradation generally follows pseudo-first-order kinetics. nih.gov

Table 2: Representative Kinetic Data for the Photocatalytic Degradation of "Acid Red" Dyes

| Dye | Catalyst | Light Source | Apparent Rate Constant (k_app) | Reference |

| Acid Red 18 | TiO₂/Zeolite | Not Specified | 96.3% removal in 125 min | jwent.net |

| Acid Red 73 | Fe₃O₄@TiO₂ | 365 nm UV | 93.56% degradation in 24 min | mdpi.com |

| Acid Red 18 | BiOI/ZnO | Visible Light | 85.1% removal in 60 min | nih.gov |

This table presents representative data for analogous "Acid Red" dyes to illustrate the kinetics of photocatalytic degradation. The data is not specific to this compound.

Interactions with Metal Ions and Complexation Chemistry

The presence of sulfonic acid and hydroxyl groups in the structure of this compound provides potential sites for coordination with metal ions. It has been noted that the dyeing properties of Acid Red 111 are sensitive to the presence of copper (Cu²⁺) and iron (Fe³⁺) ions. worlddyevariety.com This sensitivity suggests the formation of metal-dye complexes, which can alter the color and stability of the dye.

The formation of a metal complex involves an equilibrium between the free metal ion, the ligand (the dye molecule), and the resulting complex. The strength of this interaction is quantified by the stability constant (K). wikipedia.org A higher stability constant indicates a stronger bond between the metal ion and the ligand. The determination of stability constants is crucial for understanding the behavior of the dye in the presence of metal ions and for predicting its potential for metal sequestration from wastewater.

While specific stability constants for this compound complexes with metal ions have not been reported, studies on the complexation of other ligands with similar functional groups (e.g., carboxylic acids, phenols) with various metal ions provide a basis for understanding these interactions. derpharmachemica.comresearchgate.net The stability of these complexes generally follows the Irving-Williams series for divalent metal ions.

Influence on Chromophoric System Stability and Reactivity

The chromophoric system of this compound is defined by its double azo structure (-N=N-), which is responsible for its characteristic red color. worlddyevariety.com The stability and reactivity of this system are paramount to the dye's function and are significantly influenced by external chemical environments, particularly pH and the presence of oxidizing agents.

The azo linkage is the most reactive site within the chromophore. Chemical transformations, often leading to decolorization, typically involve the cleavage of this bond. Advanced oxidation processes (AOPs) are commonly employed to study and induce the degradation of such dyes. These methods generate highly reactive species, such as hydroxyl radicals (•OH), which readily attack the azo group.

Research on analogous azo dyes, such as Acid Red 1 and Acid Red 18, provides insight into the reactivity of the chromophoric system found in Acid Red 111. Studies utilizing Fenton-like reactions, which produce hydroxyl radicals, demonstrate that the degradation efficiency is highly dependent on the pH of the solution. For Acid Red 1, the highest degradation efficiency of 99.12% was achieved at a pH of 3.5. nih.gov This is attributed to the fact that the Fenton reaction is most effective under acidic conditions, which favor the generation of hydroxyl radicals from hydrogen peroxide catalyzed by iron ions. nih.gov As the pH increases above 4, the formation of inactive ferric oxyhydroxides can reduce the efficiency of the oxidation process. nih.gov

Similarly, the degradation of Acid Red 18 through an ozone-electrolysis process is also sensitive to pH, as well as electrolyte concentration and current density. researchgate.net The UV-Vis spectra analysis in these studies confirms that the degradation process effectively destroys the dye's structure, leading to a loss of color. nih.govresearchgate.net The decrease in the intensity of the main absorption band in the visible spectrum is indicative of the breakdown of the chromophore. nih.gov For instance, in the degradation of Acid Red 1, the intensity of the absorption peak at 505 nm significantly diminishes as the reaction proceeds. nih.gov

The stability of the chromophore is also affected by the presence of certain metal ions. It has been noted that Acid Red 111 is sensitive to copper and iron ions, which can impact its performance in dyeing applications. worlddyevariety.com

The following table summarizes findings from studies on related acid azo dyes, illustrating the influence of pH on the degradation of the chromophoric system.

| Azo Dye Studied | Degradation Method | Optimal pH | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| Acid Red 1 | Heterogeneous Fenton-like Reaction | 3.5 | 99.12 | nih.gov |

| Acid Red 18 | TiO2/Zeolite Photocatalysis | 6.5 | 96.3 | jwent.net |

| Reactive Red 111 | Biological (Pseudomonas aeruginosa) | 5.0 - 10.5 | 91 | researchgate.net |

| Acid Red 14 | Sonophotocatalysis | 5 | 100 | mdpi.com |

Interfacial and Solution Chemistry: Interactions and Affinity Studies

Adsorption Mechanisms on Diverse Substrates

The adsorption of Acid Red 111 onto various substrates is governed by a combination of chemical and physical interactions, which are highly dependent on the environmental conditions and the nature of the substrate.

Acid Red 111 is an anionic dye that possesses sulfonic acid groups in its molecular structure. techemi.com These groups are ionized in solution, conferring a negative charge to the dye molecule. Consequently, it exhibits a strong affinity for substrates that carry a positive charge (cationic substrates). techemi.com This affinity is most pronounced in acidic environments.

In acidic solutions (low pH), the amino groups present in protein fibers like wool and in synthetic fibers like polyamide become protonated, creating positively charged sites (-NH3+). The negatively charged sulfonate groups (-SO3-) on the Acid Red 111 molecule are then attracted to these cationic sites, leading to the formation of strong ionic bonds. This electrostatic attraction is the primary driving force for the adsorption of acid dyes onto these fibers. techemi.comacs.org The dyeing process is typically carried out in an acidic dyebath to ensure sufficient protonation of the fiber's functional groups, thereby maximizing dye uptake. nih.gov

The binding of Acid Red 111 to a substrate is a complex process involving multiple types of intermolecular forces. While electrostatic interactions are dominant, hydrophobic forces also play a significant role.

Electrostatic Interactions: As detailed above, the primary binding mechanism is the electrostatic attraction between the anionic sulfonate groups of the dye and the cationic amino groups on the fiber. acs.orgnih.gov This ion-exchange mechanism is characteristic of acid dye adsorption on protein and polyamide fibers. itast.ir The strength of these interactions can be influenced by the pH of the solution and the number of sulfonic groups on the dye molecule. revistaindustriatextila.ro

Dye-Substrate Interaction Dynamics in Applied Research

The study of dye-substrate dynamics is crucial for optimizing industrial dyeing processes, ensuring colorfastness, and achieving desired shades.

The dyeing of wool and polyamide fibers with acid dyes like Acid Red 111 is a well-studied process that can be understood through kinetic and thermodynamic models. Wool, a protein fiber, and polyamide, a synthetic polymer, both contain amino functional groups that are key to the dyeing mechanism. nih.govitast.ir

The process generally follows three steps:

Migration: Movement of dye molecules from the bulk solution to the fiber surface.

Adsorption: Attachment of dye molecules to the external surface of the fiber. researchgate.net

Diffusion: Movement of the adsorbed dye from the surface into the amorphous regions of the fiber interior. itast.irresearchgate.net

The adsorption behavior at equilibrium is often described by isotherms, such as the Langmuir and Freundlich models. Studies on similar acid dyes, like Acid Red 1, on wool fibers have shown that the process is often well-described by the Langmuir isotherm, which suggests a monolayer adsorption onto a finite number of active sites. acs.orgnih.gov This aligns with the mechanism of dye anions binding to a specific number of protonated amine sites within the fiber. acs.org

Thermodynamic parameters such as the standard affinity (Δμ°), enthalpy (ΔH°), and entropy (ΔS°) of dyeing provide insight into the spontaneity and nature of the dye-fiber interaction. For instance, a negative Gibbs free energy (ΔG°) indicates a spontaneous dyeing process. Research on the dyeing of wool with Acid Red 1 has provided thermodynamic data that illustrates these principles. acs.orgnih.gov While specific values for Acid Red 111 may differ, the trends and underlying mechanisms are analogous.

Table 1: Example Thermodynamic Parameters for Acid Dye (C.I. Acid Red 1) Adsorption on Wool Fibers

This data is for C.I. Acid Red 1 and is presented for illustrative purposes to demonstrate the typical thermodynamic profile of acid dye adsorption on wool.

| Wool Type | Adsorption Isotherm Model | Max. Sorption Capacity (q_m) (mg/g) | Langmuir Constant (K_L) (L/mg) | Standard Affinity (Δμ°) (kJ/mol) | Gibbs Free Energy (ΔG°) (kJ/mol) |

| Leicester | Langmuir | 164 | 0.81 | -18.7 | -1.1 |

| Dartmoor | Langmuir | 144 | 0.77 | -18.5 | -0.9 |

Source: Adapted from research on Acid Red 1 dyeing kinetics and thermodynamics. acs.orgnih.gov

Solution Behavior and Aggregation Phenomena

The state of the Acid Red 111 molecule in solution significantly impacts its dyeing performance. Aggregation of dye molecules can affect the color shade, dyeing rate, and leveling properties.

Dye aggregation is a self-association process driven primarily by hydrophobic interactions between the aromatic parts of the dye molecules. mdpi.com This phenomenon is influenced by several factors:

Concentration: Aggregation increases with higher dye concentrations. mdpi.com

Temperature: Higher temperatures tend to decrease aggregation by increasing the kinetic energy of the molecules.

Ionic Strength: The presence of electrolytes can either promote or inhibit aggregation depending on the specific interactions. acs.org

Solvents: The addition of organic solvents can reduce aggregation by disrupting hydrophobic interactions.

Aggregation leads to changes in the dye's absorption spectrum. Typically, the formation of "H-aggregates" (face-to-face stacking) results in a blue shift (hypsochromic shift) of the main absorption band compared to the monomer. mdpi.comacs.org

The solution chemistry of Acid Red 111 is highly dependent on pH, a property known as halochromism. core.ac.uk Changes in the hydrogen ion concentration of the solution can alter the protonation state of the dye molecule's functional groups, leading to changes in its electronic structure and, consequently, its color and absorption spectrum. wikipedia.org

Analytical Chemistry Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Acid Red 111 free acid. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailing the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Aromatic protons would likely appear in the downfield region (around 7-8 ppm), while signals for methyl protons would be found in the upfield region. The splitting patterns of these signals would provide information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of distinct carbon environments. The carbons in the aromatic rings and those of the azo group would have characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretch: A broad band indicating the hydroxyl group.

N=N stretch: A peak characteristic of the azo linkage.

S=O stretch: Strong absorptions from the sulfonate groups.

C=C stretch: Bands corresponding to the aromatic rings.

The characterization of a similar compound, disperse red 1 acrylate, was successfully performed using FT-IR, confirming the presence of its key functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for colored compounds like Acid Red 111. The spectrum is expected to exhibit strong absorption bands in the visible region, which are responsible for its red color. researchgate.net The position of the maximum absorption wavelength (λmax) can be influenced by the solvent used. researchgate.netnih.govbiointerfaceresearch.comscience.gov For other red azo dyes, λmax values have been observed in the range of 486 to 654 nm depending on the solvent. biointerfaceresearch.com

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic and methyl protons with specific chemical shifts and splitting patterns. |

| ¹³C NMR | Resonances for aromatic, azo, and methyl carbons. |

| FT-IR | Characteristic absorption bands for O-H, N=N, S=O, and C=C functional groups. |

| UV-Vis | Strong absorption in the visible spectrum, leading to its red color. |

Chromatographic Separation and Analysis in Complex Matrices

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, as well as for its quantification.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of dyes and organic acids. nih.gov A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govscience.govionsource.comnajah.edu

Method Development: Key parameters to optimize during method development include:

Mobile Phase Composition: Adjusting the ratio of aqueous to organic solvent to achieve optimal retention and separation.

pH of the Mobile Phase: The pH can affect the ionization state of the sulfonic acid groups and influence retention.

Flow Rate: Optimizing the flow rate for efficient separation in a reasonable time.

Detection Wavelength: Setting the UV-Vis detector to the λmax of Acid Red 111 for maximum sensitivity.

Method Validation: A validated HPLC method ensures reliability and accuracy. Validation parameters, as per ICH guidelines, would include:

Linearity: Demonstrating a linear relationship between the concentration and the detector response.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the repeatability and intermediate precision of the method.

Specificity: Ensuring the method can accurately measure the analyte in the presence of other components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

For instance, a validated RP-HPLC method for azelaic acid utilized a C18 column with a mobile phase of sodium di-hydrogen orthophosphate and acetonitrile. ijpsonline.com Similarly, methods for other textile dyes have been developed and validated for their determination in various samples. najah.edunajah.edu

GC-MS is a powerful technique for identifying the volatile and semi-volatile degradation products of this compound that may form under various conditions (e.g., exposure to light, chemical treatment). The process typically involves:

Degradation: Subjecting the dye to specific conditions to induce degradation.

Extraction: Extracting the degradation products from the sample matrix.

Derivatization: Often necessary to make polar degradation products more volatile for GC analysis.

GC Separation: Separating the individual components of the degradation mixture on a capillary column.

MS Detection and Identification: Identifying the separated components based on their mass spectra by comparing them to spectral libraries.

Studies on other organic molecules have successfully used GC-MS to identify degradation products like smaller organic acids and aromatic fragments. nih.govresearchgate.netnih.govmdpi.commdpi.com

Thin-layer chromatography is a simple, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions and assessing the purity of a sample.

Reaction Monitoring: In the synthesis of Acid Red 111, TLC can be used to track the consumption of starting materials and the formation of the product. cuhk.edu.hkyoutube.comunb.ca By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress can be visualized.

Purity Assessment: TLC can quickly reveal the presence of impurities in a sample of Acid Red 111 as separate spots on the chromatogram.

Solvent System Selection: The choice of the mobile phase (solvent system) is critical for achieving good separation. A variety of solvent systems, often mixtures of polar and non-polar solvents, can be tested to find the optimal conditions. nih.govrochester.edumerckmillipore.comresearchgate.net For azo dyes, systems containing petroleum ether, acetone, and ethyl acetate (B1210297) have been used. asianpubs.org

| Chromatographic Technique | Application for this compound | Key Considerations |

| HPLC | Quantitative analysis and purity determination. | Column type, mobile phase composition, pH, detector wavelength. |

| GC-MS | Identification of degradation products. | Derivatization may be required for polar analytes. |

| TLC | Reaction monitoring and qualitative purity checks. | Selection of an appropriate solvent system for separation. |

Electrochemical Analytical Approaches for Redox Behavior Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of azo dyes like this compound. The azo group (-N=N-) is electrochemically active and can be reduced.

A cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing Acid Red 111 and a supporting electrolyte. The resulting voltammogram would provide information on:

Redox Potentials: The potentials at which the dye undergoes reduction and oxidation.

Reversibility: Whether the redox processes are reversible or irreversible. The reduction of many azo dyes is an irreversible process. isca.me

Electron Transfer Mechanism: The number of electrons involved in the redox reactions. The reduction of the azo group is often a two-electron process. isca.me

Studies on other azo dyes have shown that the peak potential can be influenced by factors such as the scan rate and the pH of the solution. isca.mebiointerfaceresearch.com The electrochemical behavior of azo dyes is crucial for understanding their degradation mechanisms and for developing electrochemical sensors for their detection. biointerfaceresearch.comnih.govresearchgate.netresearchgate.net

Quantitative Determination Methodologies in Environmental and Process Samples

The quantification of this compound in environmental samples (e.g., wastewater) and industrial process samples is essential for monitoring and control.

Spectrophotometry: A simple and rapid method for quantification is UV-Vis spectrophotometry. A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the λmax of the dye. The concentration of the dye in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is suitable for samples where Acid Red 111 is the primary colored component. atlantis-press.comnih.gov

High-Performance Liquid Chromatography (HPLC): For more complex matrices where other compounds may interfere with spectrophotometric analysis, a validated HPLC method (as described in section 5.2.1) is the preferred technique. researchgate.net HPLC offers higher selectivity and can separate the dye from interfering substances before quantification, leading to more accurate results. najah.edunajah.edusemanticscholar.org

The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

| Analytical Method | Principle | Application in Environmental/Process Samples |

| Spectrophotometry | Measures absorbance of light at a specific wavelength. | Rapid quantification in simple matrices. |

| HPLC | Separates components of a mixture for individual quantification. | Accurate quantification in complex matrices with potential interferences. |

Environmental Behavior, Degradation Pathways, and Ecotoxicological Mechanisms

Environmental Fate and Transport Modeling in Aquatic Systems

The environmental fate and transport of a chemical compound describe its movement and transformation within the environment. cdc.gov For Acid Red 111 in aquatic systems, this involves processes like advection, dispersion, sorption to sediment, and various degradation reactions. mdpi.com While specific fate and transport models exclusively for Acid Red 111 are not extensively documented in public literature, its behavior can be predicted using general models for organic contaminants in water. mdpi.com

These models are mathematical tools that simulate how a pollutant moves and changes in concentration over time and space. mdpi.com Key inputs for modeling the fate of Acid Red 111 would include its physicochemical properties, such as water solubility, octanol-water partition coefficient (Kow), and vapor pressure, alongside site-specific environmental conditions like water flow rates, sediment characteristics, and sunlight exposure. cdc.gov

Given that azo dyes are designed to be water-soluble, Acid Red 111 is expected to be mobile in aquatic environments, primarily transported with the flow of water. sphinxsai.com Its persistence is a key factor; azo dyes are generally resistant to natural degradation, which can lead to their accumulation in aquatic systems. mdpi.com Models would simulate its potential to adsorb onto suspended solids and sediment, which can act as a sink and a secondary source of contamination. The outputs of such models help in predicting the contaminant plume, its concentration at various points in a water body, and the potential exposure risk to aquatic life. mdpi.com

Biodegradation Mechanisms and Microbial Transformation

Biodegradation is a key process in the natural attenuation of organic pollutants. For azo dyes like Acid Red 111, microbial transformation is a primary degradation pathway, often involving a combination of anaerobic and aerobic processes.

The typical biodegradation of azo dyes is a two-step process. The initial and rate-limiting step is the anaerobic cleavage of the azo bond (–N=N–). researchgate.net

Anaerobic Degradation : Under anaerobic or anoxic conditions, microorganisms utilize enzymes like azoreductase to break the azo linkage. This reductive cleavage results in the decolorization of the dye and the formation of generally colorless, but potentially hazardous, aromatic amines. researchgate.net This process is an essential first step as the electron-withdrawing nature of the azo group makes the dye resistant to oxidative attack under aerobic conditions. nih.gov

Aerobic Degradation : The aromatic amines produced during the anaerobic phase are often resistant to further degradation under anaerobic conditions. However, they can be subsequently mineralized by different microbial communities under aerobic conditions. researchgate.net Aerobic bacteria can utilize these amines as a source of carbon and nitrogen, breaking down the aromatic rings through oxidative reactions involving enzymes such as oxidoreductases. This second step is crucial for the complete detoxification of the dye wastewater. researchgate.net

Research on a structurally identical compound, Reactive Red BS (C.I. 111), has demonstrated its effective decolorization by the bacterium Pseudomonas aeruginosa. Studies have shown that this bacterium can achieve over 90% decolorization of the dye within hours under static (micro-aerophilic) conditions across a wide range of pH (5.0 to 10.5) and temperatures (30 to 40°C). researchgate.netresearchgate.net

Identifying the intermediate and final products of biodegradation is critical for assessing the effectiveness and completeness of the detoxification process. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy are employed for this purpose. researchgate.netnih.govnih.gov

While specific metabolite studies for Acid Red 111 are scarce, research on other azo dyes degraded by similar microorganisms provides insight into the expected byproducts. For instance, the biodegradation of the azo dye Methyl Red by Pseudomonas aeruginosa was found to produce metabolites such as benzoic acid and o-xylene, which were identified using GC-MS and NMR spectroscopy. mdpi.comnih.gov The identification of such simpler aromatic compounds indicates the breakdown of the complex original dye molecule. The complete mineralization pathway would further break down these intermediates into carbon dioxide, water, and inorganic ions. researchgate.net

| Microorganism | Dye Concentration | Decolorization Efficiency | Time | Optimal Conditions | Reference |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa NGKCTS | 300 ppm | 91% | 5.5 hours | pH 5.0-10.5, Temp 30-40°C, Static | researchgate.net |

| Pseudomonas aeruginosa | 20 ppm | 71.36% | 3 days | pH 7.0, Temp 38°C, Micro-aerophilic | researchgate.net |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for degrading recalcitrant compounds like Acid Red 111. ekb.eg

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (like UV or visible light) to generate hydroxyl radicals. unlv.edu When the TiO₂ particles are irradiated with light of sufficient energy, electrons are excited, leading to the formation of electron-hole pairs. These pairs react with water and oxygen to produce •OH radicals, which then attack and degrade the dye molecules. researchgate.net

Studies on dyes structurally similar to Acid Red 111, such as Acid Red 18 and Acid Red 73, have demonstrated the efficacy of this method.

Effect of Catalyst : Using a TiO₂/Zeolite nanocomposite, a 96.3% removal of Acid Red 18 was achieved. jwent.net Composites such as Fe₃O₄@TiO₂ have also been shown to enhance photocatalytic activity, achieving 93.56% degradation of Acid Red 73 in 24 minutes, outperforming pure TiO₂. mdpi.com

Effect of pH : The pH of the solution is a critical parameter. For Acid Red 18, the optimal pH for degradation using a TiO₂/Zeolite catalyst was found to be around 6.5. jwent.net

Light Source : The process can be driven by different light sources. Studies have successfully used UV-C lamps and visible light sources for the degradation of various acid red dyes. researchgate.netmdpi.comnih.gov

| Dye | Catalyst | Light Source | Optimal pH | Efficiency | Reference |

|---|---|---|---|---|---|

| Acid Red 18 | TiO₂/Zeolite | Not Specified | 6.5 | 96.3% removal in 125 min | jwent.net |

| Acid Red 73 | Fe₃O₄@TiO₂ | 365 nm UV Lamp | Not Specified | 93.56% degradation in 24 min | mdpi.com |

| Acid Red 88 | TiO₂ | UV-C | Not Specified | 99.6% removal | unlv.edu |

| Acid Red 18 | BiOI/ZnO | Visible Light | 7.0 | 85.1% removal | nih.gov |

Ozonation : Ozonation involves the use of ozone (O₃) as a powerful oxidant. The degradation of dyes via ozonation can occur through two pathways: direct reaction with molecular ozone, which is selective, or indirect reaction with hydroxyl radicals produced from ozone decomposition, which is non-selective and generally faster. mdpi.com The decomposition of ozone into •OH is favored at higher pH values. For instance, the decolorization of Acid Red 131 was found to be most rapid at a pH of 11, achieving 100% color removal in 12 minutes. sphinxsai.com The ozone attacks the chromophoric azo bond, leading to decolorization, and can further oxidize the aromatic intermediates into smaller organic acids and eventually CO₂ and H₂O. researchgate.net

Fenton-based Oxidation : The Fenton process utilizes Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst, to generate highly reactive hydroxyl radicals. wikipedia.org The core reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ This process is most effective under acidic conditions, typically at a pH between 2.5 and 4.0, to keep the iron in solution and maximize radical production. ekb.egnih.gov The generated •OH radicals are powerful, non-selective oxidants that can rapidly degrade the complex structure of Acid Red 111. wikipedia.orgneptjournal.com Studies on similar dyes have shown that the Fenton process can achieve over 99% decolorization. researchgate.net The efficiency is dependent on the concentrations of Fe²⁺, H₂O₂, and the initial pH of the solution. nih.gov

Sorption and Desorption Dynamics in Environmental Compartments

The environmental mobility of Acid Red 111 is significantly influenced by its interaction with solid matrices such as soil, sediment, and industrial waste materials. Sorption, the process of a substance adhering to a solid surface, and its reverse, desorption, are critical in determining the concentration of the dye in the water column and its potential for transport.

Research on the adsorption of Acid Red 111 onto shavings from the leather industry has demonstrated that the process can be described by the Langmuir adsorption isotherm. This model suggests that the dye forms a monolayer on the surface of the adsorbent at a constant temperature. Such studies are crucial for developing effective wastewater treatment strategies using industrial byproducts as low-cost adsorbents.

While specific data on the desorption of Acid Red 111 from soil and sediment is limited in publicly available literature, the general behavior of acid dyes suggests that desorption can be influenced by factors such as pH, the organic matter content of the solid phase, and the presence of other ions in the surrounding water. Understanding these dynamics is essential for predicting the long-term fate and potential for remobilization of Acid Red 111 in the environment.

Interactive Table: Adsorption Isotherm Data for Acid Red 111 on Leather Shavings

| Initial Dye Concentration (mg/L) | Equilibrium Adsorption (mg/g) |

| 200 | 18.5 |

| 210 | 19.2 |

| 220 | 20.1 |

| 230 | 20.8 |

| 240 | 21.5 |

| 250 | 22.3 |

| Data is illustrative and based on the principles of Langmuir adsorption isotherms for similar dyes. |

Ecotoxicological Implications from a Mechanistic Perspective

The release of Acid Red 111 into aquatic environments raises concerns about its potential to cause harm to living organisms. The following sections explore the specific mechanisms through which this azo dye can exert its toxic effects.

Exposure of aquatic organisms to pollutants like Acid Red 111 can lead to a condition known as oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these harmful molecules. ROS can damage vital cellular components, including lipids, proteins, and DNA.

The induction of oxidative stress in fish by chemical contaminants is a well-documented phenomenon. Key biomarkers used to assess this condition include:

Lipid Peroxidation: ROS can attack lipids in cell membranes, leading to a chain reaction of lipid degradation. This process, known as lipid peroxidation, can compromise cell integrity and function.

Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. Changes in SOD activity are a common indicator of exposure to oxidative stressors.

Catalase (CAT) Activity: CAT is another vital enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage.

Glutathione (GSH) Levels: GSH is a major non-enzymatic antioxidant that plays a critical role in detoxifying ROS and other harmful substances. Depletion of GSH levels is a sign of significant oxidative stress.

While direct studies on Acid Red 111 are scarce, the general principles of azo dye toxicity suggest that it could induce oxidative stress in aquatic organisms through the generation of ROS during its metabolic breakdown.

Interactive Table: Common Biomarkers of Oxidative Stress in Fish

| Biomarker | Function/Indication | Typical Response to Stress |

| Lipid Peroxidation (e.g., MDA levels) | Measures damage to cell membranes | Increase |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to less harmful molecules | Initial increase, may decrease with prolonged exposure |

| Catalase (CAT) | Decomposes hydrogen peroxide | Increase |

| Glutathione (GSH) | Detoxifies reactive oxygen species | Decrease |

| MDA: Malondialdehyde |

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations (mutagenicity) and potentially leading to cancer. Studies on commercial "acid red" dyes have demonstrated their potential to be genotoxic to aquatic organisms.

The Comet assay, a sensitive technique for detecting DNA damage in individual cells, has been used to evaluate the genotoxicity of a commercial acid red dye in fish (Cyprinus carpio). The results indicated that the dye induced DNA damage in the gill cells of the fish, with the extent of damage increasing with higher concentrations of the dye gu.se. This suggests that the dye or its metabolic byproducts can interact with the DNA of fish, leading to single-strand breaks gu.se. Such DNA damage, if not properly repaired, can lead to mutations and other adverse genetic effects gu.se.

The mechanism of genotoxicity for azo dyes is often linked to their metabolic reduction products, the aromatic amines.

A key environmental concern associated with azo dyes like Acid Red 111 is their potential to break down into aromatic amines. This degradation can occur under anaerobic conditions, such as those found in sediments and some wastewater treatment processes, through the action of microorganisms. The azo bond (-N=N-), which is responsible for the color of the dye, is cleaved, releasing the constituent aromatic amines.

Many aromatic amines are known to be toxic and carcinogenic. While the specific aromatic amines formed from the degradation of Acid Red 111 are not extensively documented in readily available scientific literature, the chemical structure of Acid Red 111 suggests that its breakdown could potentially release complex substituted aromatic amines.

The environmental significance of these aromatic amines is substantial. They are generally more mobile and often more toxic than the parent dye molecule. Their presence in the environment can pose a risk to both aquatic organisms and human health, as they can contaminate water sources and potentially enter the food chain. The mutagenic and carcinogenic properties of many aromatic amines are a major driver for the stringent regulation of azo dyes and the ongoing research into their environmental fate.

Comparative Studies and Structure Activity Relationships in Dye Chemistry

Comparison with Other Acid Dyes and Azo Compounds in Research Contexts

Acid Red 111, a bisazo dye, shares structural and functional similarities with other acid and azo dyes used in industrial and research applications. techemi.comworlddyevariety.comhztya.com Its classification as an acid dye stems from the presence of acidic sulfonic acid groups, which facilitate its application to materials with cationic sites, such as wool and polyamide, in acidic conditions. techemi.comworlddyevariety.com

In comparative research contexts, particularly in environmental science, the behavior of Acid Red 111 is often contextualized by studies on similar azo dyes like Acid Red 18 (AR18) and Acid Red 119 (AR119). For instance, studies on the removal of AR119 from aqueous solutions using coagulants like ferric chloride sludge (FCS) and polyaluminium chloride sludge (PACS) have shown that the process is highly pH-dependent, with efficiency increasing at lower pH values. nih.gov This pH dependency is a characteristic shared by many acid dyes, including Acid Red 111, due to the protonation of substrate functional groups and the nature of the dye's ionic groups. techemi.com

Similarly, research into the degradation of AR18 through advanced oxidation processes (AOPs) like ozone-electrolysis and photocatalysis provides insights applicable to other azo dyes. jwent.netresearchgate.net These studies demonstrate that the azo linkage (-N=N-) is a primary target for oxidative attack, leading to decolorization. researchgate.netnih.gov Given that Acid Red 111 possesses two such linkages, its degradation pathway is expected to involve the cleavage of these bonds. worlddyevariety.com

The table below offers a comparison of Acid Red 111 with other relevant acid azo dyes discussed in research literature.

| Feature | Acid Red 111 | Acid Red 18 | Acid Red 119 | Acid Yellow 9 |

| C.I. Name | 23266 | 16255 | 26540 | 13015 |

| Molecular Structure | Bisazo | Monoazo | Disazo | Monoazo |

| Chromophore | Two -N=N- groups | One -N=N- group | Two -N=N- groups | One -N=N- group |

| Key Functional Groups | Sulfonic acid, Hydroxyl | Sulfonic acid | Sulfonic acid | Sulfonic acid, Carboxylic acid |

| Primary Application | Dyeing wool, polyamide, leather worlddyevariety.comhztya.com | Food colorant, textile dye | Textile dye | Textile dye, former food dye mdpi.com |

| Research Focus | Environmental persistence canada.ca | Degradation by AOPs jwent.netresearchgate.net | Removal by coagulation nih.gov | Photochemistry in films mdpi.com |

This table is generated based on data from multiple sources. worlddyevariety.comhztya.comnih.govjwent.netresearchgate.netmdpi.comcanada.ca

Structure-Reactivity Relationships in Degradation Processes and Environmental Fate

The environmental fate and degradability of Acid Red 111 are intrinsically linked to its chemical structure. As a bisazo compound, it is characterized by two nitrogen-nitrogen double bonds, which are part of a large, conjugated system responsible for its red color. worlddyevariety.com This complex aromatic structure, combined with multiple sulfonic acid groups, contributes to its stability and resistance to biodegradation. techemi.comnih.gov

Structural Features Influencing Reactivity and Fate:

Azo Bonds (-N=N-): The azo linkages are the most reactive sites for oxidative and reductive degradation. Advanced oxidation processes (AOPs) generate highly reactive species like hydroxyl radicals that attack these bonds, leading to the cleavage of the molecule and loss of color. researchgate.netnih.gov Studies on other azo dyes confirm that this is a primary degradation pathway. jwent.netresearchgate.net

Aromatic Rings: The molecule contains multiple benzene (B151609) and naphthalene (B1677914) rings. While the initial cleavage of azo bonds leads to decolorization, the complete mineralization of the dye requires the breakdown of these aromatic intermediates, which can be a slower process and may result in the formation of various by-products.

Sulfonic Acid Groups (-SO3H): These groups confer high water solubility to Acid Red 111. techemi.comworlddyevariety.com This solubility means the dye is likely to remain in the aqueous phase in the environment, rather than adsorbing to sediment. While enhancing solubility, these electron-withdrawing groups can influence the electronic properties of the aromatic rings, affecting their susceptibility to microbial attack.

Sulfonyl-Oxy Bond (-S(=O)(=O)O-): The presence of a 4-methylphenyl)sulfonyloxy group introduces another potential site for chemical or biological cleavage, specifically at the ester linkage. uni.lu

Screening assessments have indicated that while Acid Red 111 has the potential to persist in the environment for a long time, it is not expected to accumulate in organisms. canada.ca Its high molecular weight and water-soluble nature generally limit its ability to cross biological membranes. The primary environmental concern, like with other synthetic dyes, is the coloration of effluents and the potential toxicity of the dye or its degradation byproducts. techemi.com

| Degradation Method | Target Structural Moiety | Expected Outcome for Acid Red 111 | Reference Dye Studied |

| Photocatalysis (e.g., TiO2) | Azo linkage, Aromatic rings | Decolorization and partial mineralization | Acid Red 18 jwent.net |

| Ozone-Electrolysis | Azo linkage, Aromatic rings | High efficiency in color and TOC removal | Acid Red 18 researchgate.net |

| Fenton-like Reaction | Azo linkage, Aromatic rings | Rapid degradation via hydroxyl radicals | Acid Red 1 nih.gov |

| Microbial Degradation | Azo linkage (often reductive cleavage) | Decolorization under anaerobic conditions | Reactive Red 111 researchgate.net |

This table summarizes findings from studies on similar dyes to infer the potential degradation behavior of Acid Red 111. jwent.netresearchgate.netnih.govresearchgate.net

Structure-Affinity Relationships with Polymeric Substrates and Biomolecules

The interaction of Acid Red 111 with substrates is governed by non-covalent forces, which are dictated by its molecular structure. Its primary application in dyeing protein-based fibers like wool and synthetic polyamides like nylon is a direct result of its structure-affinity relationship with these polymers. worlddyevariety.comhztya.comtkechemi.com

Interactions with Polymeric Substrates (Wool, Polyamide):

The dyeing mechanism relies on the ionic and hydrophobic interactions between the dye molecule and the polymer chains.

Ionic Bonding: Wool and nylon fibers contain amino groups (-NH2). In an acidic dye bath (low pH), these groups become protonated, acquiring a positive charge (-NH3+). The negatively charged sulfonate groups (-SO3-) on the Acid Red 111 molecule then form strong ionic bonds with these cationic sites on the polymer. This electrostatic attraction is the primary force responsible for the dye's affinity for these substrates. techemi.com

Hydrogen Bonding: The hydroxyl (-OH) group on the naphthalene ring system can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with amide groups (-CONH-) in the polymer backbone, further strengthening the dye-fiber interaction.

Potential Interactions with Biomolecules:

The same structural features that enable Acid Red 111 to bind to textile polymers also allow it to interact with biological macromolecules like proteins and nucleic acids.

Protein Binding: Proteins are polymers of amino acids and present a variety of potential binding sites. nih.gov Studies on other acid dyes, such as C.I. Acid Red 2, have shown strong binding to proteins like human serum albumin. researchgate.net The binding is often driven by a combination of hydrophobic interactions and hydrogen bonding. researchgate.net Given its structure, Acid Red 111 could similarly bind to proteins, with its aromatic regions interacting with hydrophobic pockets and its sulfonate groups forming electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine) on the protein surface.

| Structural Feature of Acid Red 111 | Type of Interaction | Target Substrate/Biomolecule |

| Sulfonate Groups (-SO3-) | Ionic Bonding / Electrostatic | Polyamides (wool, nylon), Proteins (basic amino acids) |

| Aromatic Ring System | Hydrophobic Interactions, van der Waals Forces, π-π Stacking | Polymeric fibers, Hydrophobic pockets in proteins, Nucleic acid bases |

| Hydroxyl Group (-OH) | Hydrogen Bonding | Amide groups in polymers, Amino acid side chains in proteins |

| Azo Linkages (-N=N-) | Dipole-Dipole Interactions | Polar sites on substrates |

This table outlines the key structural features of Acid Red 111 and the interactions they mediate with various substrates.

Advanced Research Directions and Emerging Technologies

Application of Computational Chemistry and Molecular Modeling for Prediction of Properties and Reactivity

Computational chemistry and molecular modeling have emerged as indispensable tools for understanding the fundamental characteristics of dye molecules like Acid Red 111 free acid at an atomic level. These theoretical approaches offer insights that are often difficult to obtain through experimental methods alone, providing a basis for predicting molecular properties and reactivity.

Researchers utilize techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to investigate the electronic structure, stability, and interaction mechanisms of azo dyes. DFT calculations can predict thermodynamic properties, including free energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for describing the reactivity of a dye towards active photocatalytic species responsible for its degradation. Additionally, Natural Population Analysis and Fukui indices can be calculated to identify the most probable sites on the dye molecule for attack by these reactive species. acs.org

Molecular dynamics simulations provide a dynamic view of the interactions between dye molecules and their environment. For instance, MD simulations have been employed to study the interaction between various azo dyes and enzymes like azoreductase, which are crucial for bioremediation. nih.gov These simulations can reveal the key amino acid residues involved in binding the dye molecule and the importance of hydrophobic and hydrogen bond interactions. nih.gov Such computational studies can assist in predicting the nature and toxicity of the dye and its interaction with receptor proteins, which is valuable before implementing bioremediation technologies.

While specific DFT and MD studies exclusively on this compound are not abundant in publicly available literature, the principles and methodologies applied to other azo dyes, such as Reactive Red 141 and Acid Red 88, are directly applicable. nih.govresearchgate.net For example, a computational study on the interaction of Reactive Red 141 with a hematite surface using DFT and MD simulations elucidated the primary active centers for adsorption, identifying the azo and hydroxyl groups as key electron donors. researchgate.net This type of analysis can be extrapolated to predict the adsorption behavior of this compound on various surfaces, a crucial aspect of certain remediation techniques.

Table 1: Predicted Molecular Properties of Azo Dyes from Computational Studies

| Property | Significance | Computational Method |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. | Density Functional Theory (DFT) |

| Dipole Moment | Indicates the polarity of the molecule. | Density Functional Theory (DFT) |

| Adsorption Energy | Determines the strength of interaction with a surface. | Molecular Dynamics (MD) Simulation |

| Binding Affinity | Predicts the interaction strength with enzymes. | Molecular Docking |

Development of Novel Remediation Technologies for this compound Contamination

The release of this compound into wastewater from industries such as textiles is a significant environmental concern, prompting the development of effective remediation technologies. gsconlinepress.comgsconlinepress.com Research has focused on various physical, chemical, and biological methods to decolorize and degrade this azo dye.

Microbial Degradation: One of the most promising and eco-friendly approaches is microbial degradation. Certain microorganisms have demonstrated the ability to decolorize and degrade azo dyes. For instance, a study on Reactive Red BS (C.I. 111) identified a potent bacterial strain, Pseudomonas aeruginosa, capable of decolorizing the dye. researchgate.netresearchgate.net The degradation efficiency is influenced by factors such as pH, temperature, and the initial dye concentration. researchgate.net The process often involves the reductive cleavage of the azo bond under anaerobic or micro-aerophilic conditions, leading to the formation of aromatic amines, which can then be further degraded under aerobic conditions. nih.gov

Advanced Oxidation Processes (AOPs): Advanced Oxidation Processes are another effective method for the degradation of refractory organic pollutants like this compound. These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH). Techniques such as photocatalysis using semiconductors like titanium dioxide (TiO2) have been investigated for the degradation of similar acid red dyes. unlv.edujwent.netresearchgate.net For example, the photocatalytic degradation of Acid Red 73 was significantly enhanced using a Fe3O4@TiO2 composite photocatalyst. mdpi.com The efficiency of AOPs can be influenced by parameters like catalyst dosage, pH, and UV intensity. unlv.edujwent.net

Adsorption: Adsorption is a widely used physical method for removing dyes from wastewater due to its simplicity and efficiency. Various adsorbents have been studied for the removal of acid red dyes. researchgate.netacs.orgmdpi.comacs.org For example, a study on the removal of Basic Red 111 investigated the adsorption characteristics using a specific adsorbent, highlighting the influence of parameters like adsorbent dosage and initial dye concentration on removal efficiency. researchgate.net The development of novel and cost-effective adsorbents remains an active area of research.

Table 2: Comparison of Remediation Technologies for Azo Dyes

| Technology | Mechanism | Advantages | Challenges |

| Microbial Degradation | Enzymatic cleavage of azo bonds. nih.gov | Eco-friendly, potential for complete mineralization. gsconlinepress.com | Can be slow, may produce toxic intermediates. gsconlinepress.com |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals. unlv.edu | Rapid degradation, effective for refractory compounds. | Can be costly, may require specific conditions (e.g., UV light). |